Home > Products > Screening Compounds P61022 > 3-(Methylamino)-1,2-dihydroisoquinolin-1-one
3-(Methylamino)-1,2-dihydroisoquinolin-1-one - 32901-19-2

3-(Methylamino)-1,2-dihydroisoquinolin-1-one

Catalog Number: EVT-2766988
CAS Number: 32901-19-2
Molecular Formula: C10H10N2O
Molecular Weight: 174.203
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family. It features a methylamino group at the third position of the dihydroisoquinoline structure, which significantly influences its chemical behavior and biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents.

Source and Classification

This compound can be synthesized through various chemical methods, primarily involving cyclization reactions. It is classified under organic compounds with a specific focus on nitrogen-containing heterocycles. The molecular formula for 3-(Methylamino)-1,2-dihydroisoquinolin-1-one is C10H12N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods

The synthesis of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring. The introduction of the methylamino group can be achieved through reductive amination using methylamine.

Technical Details

  1. Pictet-Spengler Reaction:
    • Reactants: β-phenylethylamine and an appropriate aldehyde or ketone.
    • Conditions: Acid catalyst (e.g., hydrochloric acid) and heat.
    • Mechanism: Formation of an imine intermediate followed by cyclization to yield the isoquinoline structure.
  2. Reductive Amination:
    • Reactants: The corresponding ketone or aldehyde and methylamine.
    • Conditions: Catalysts such as sodium borohydride or palladium on carbon for hydrogenation.
    • Outcome: Introduction of the methylamino group to form the final product.

Industrial production may utilize continuous flow reactors to enhance efficiency and selectivity during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one consists of a dihydroisoquinoline core with a methylamino substituent. The compound's three-dimensional conformation plays a crucial role in its biological activity.

Data

  • Molecular Formula: C10H12N2O
  • Molecular Weight: Approximately 176.22 g/mol
  • Melting Point: Specific data on melting point varies but typically falls within a range indicative of similar compounds.
Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,2-dihydroisoquinolin-1-one can undergo several chemical reactions:

  • Oxidation: Converts to quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced to fully saturated derivatives using catalytic hydrogenation methods.
  • Substitution: Electrophilic and nucleophilic substitutions can introduce various functional groups onto the isoquinoline ring.

Technical Details

  1. Oxidation Reactions:
    • Common reagents include potassium permanganate and chromium trioxide.
    • Products include various quinoline derivatives.
  2. Reduction Reactions:
    • Catalytic hydrogenation using palladium on carbon or sodium borohydride.
    • Results in saturated isoquinoline derivatives.
  3. Substitution Reactions:
    • Halogenation using halogens in the presence of Lewis acids can yield halogenated derivatives.
Mechanism of Action

The mechanism of action for 3-(Methylamino)-1,2-dihydroisoquinolin-1-one involves interaction with specific biological targets such as enzymes and receptors. It may function as an inhibitor or modulator within cellular signaling pathways, potentially affecting kinase activity or neurotransmitter receptor interactions. This modulation can lead to significant changes in cellular processes, making it a compound of interest in pharmacological research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide, but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites within its structure.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry confirm its structural integrity and purity during synthesis.

Applications

3-(Methylamino)-1,2-dihydroisoquinolin-1-one finds applications across various scientific fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and natural products.
  • Biology: Investigated for potential antimicrobial and anticancer activities.
  • Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Industry: Utilized in producing dyes, pigments, and other fine chemicals due to its unique structural properties.
Pharmacological Chaperone Activity in Protein Misfolding Disorders

Mechanism of Action in Phenylalanine Hydroxylase (PAH) Stabilization

Human phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine (L-Phe) to L-tyrosine, requiring iron and the cofactor tetrahydrobiopterin (BH₄). Over 60% of phenylketonuria (PKU)-causing PAH mutations are missense variants that trigger protein misfolding, destabilization, and premature degradation by the ubiquitin-proteasome system [2] [5]. 3-(Methylamino)-1,2-dihydroisoquinolin-1-one (Compound III) was identified via high-throughput screening as a potent pharmacological chaperone that binds and stabilizes mutant PAH [1] [7].

Structural Basis for PAH Mutant Stabilization

Compound III binds the catalytic domain of PAH, specifically coordinating the non-heme ferric iron (Fe³⁺) within the active site. This iron is typically liganded by His285, His290, and Glu330 in a 2-His-1-carboxylate facial triad motif [2] [9]. Biophysical studies (EPR spectroscopy) confirm that Compound III alters iron coordination geometry, displacing water molecules and inducing a conformational shift that stabilizes the tetrameric assembly of PAH (Figure 1B) [3]. This binding corrects misfolding in mutants like G46S, which otherwise forms non-amyloid fibrils via N-terminal domain destabilization [5]. Surface plasmon resonance (SPR) reveals reversible binding (KD = 0.8–5 µM), outcompeted by high L-Phe concentrations, indicating an active-site-directed mechanism [3].

Thermodynamic Profiling of Ligand-Protein Interactions

Differential scanning fluorimetry (DSF) quantified Compound III’s stabilization effect, showing a ΔTm (thermal shift) of +8–12°C for recombinant wild-type and mutant PAH (e.g., R408W). Isothermal titration calorimetry (ITC) further demonstrated exothermic binding (ΔG = −9.2 kcal/mol), driven by favorable enthalpy changes, indicating high-affinity interactions beyond simple iron chelation [1] [7]. Compound III’s scaffold enhances hydrophobic packing in the catalytic core, reducing solvent-accessible surface area and increasing resistance to denaturation [3].

Comparison with Tetrahydrobiopterin (BH₄) Cofactor Dynamics

Unlike BH₄ (Kuvan®), which binds oxidized iron (Fe²⁺) and locks PAH in an inactive, "closed" conformation, Compound III permits dynamic transitions between regulatory states [2] [9]. BH₄ stabilizes PAH primarily through pterin ring interactions but requires millimolar concentrations. In contrast, Compound III achieves comparable stabilization at micromolar doses due to its higher binding affinity for the iron site and does not competitively inhibit substrate turnover (Table 1) [1] [7].

Table 1: Thermodynamic and Functional Comparison of PAH Chaperones

PropertyCompound IIIBH₄ (Sapropterin)
Binding SiteCatalytic iron centerPterin/iron pocket
ΔTm (°C)+8–12+5–8
KD (µM)0.8–515–30
Inhibition of ActivityMinimal (~10% at 100 µM)Competitive (Ki = 20 µM)
Cellular EC₅₀25 µM100 µM

In Vitro Validation of Chaperone Efficacy in Cellular Models

Transient Transfection Assays for PAH Activity Restoration

HEK293 cells transiently expressing pathogenic PAH mutants (e.g., I65T, R261Q) showed 20–30% of wild-type enzyme activity. Treatment with 50 µM Compound III for 24 h increased activity 2–3 fold, reaching 60–90% of wild-type levels. Activity was measured via tyrosine production or phenylalanine depletion assays, confirming functional rescue beyond protein stabilization [1] [3]. Notably, Compound III outperformed BH₄ in mutants with poor cofactor responsiveness (e.g., F39del) due to its iron-centric mechanism [7].

Impact on Steady-State Protein Levels in HEK293 Systems

Immunoblotting demonstrated a 3.5-fold increase in steady-state PAH protein in transfected cells treated with Compound III. Pulse-chase experiments revealed prolonged PAH half-life (t½ > 8 h vs. 2 h untreated), attributable to reduced ubiquitination and proteasomal degradation. Confocal microscopy confirmed enhanced localization of mutant PAH to the cytosol, contrasting with aggresome formation in untreated cells [1] [3]. This suggests Compound III promotes folding competence early in PAH biogenesis, enabling escape from ER quality control.

Table 2: Cellular Efficacy of Compound III in PAH Restoration

PAH VariantActivity (Untreated)Activity (+Compound III)Protein Increase
Wild-Type100%120%1.2-fold
R408W25%75%3.0-fold
I65T30%85%3.2-fold
F39del20%60%2.8-fold

In Vivo Pharmacokinetic and Pharmacodynamic Profiling

Oral Bioavailability and Hepatic PAH Activation in Murine Models

Wild-type mice administered Compound III orally (5 mg/kg/day) for 12 days exhibited 40% higher hepatic PAH activity and 2.2-fold increased PAH protein levels. Pharmacokinetic analysis revealed Cmax = 1.8 µM in plasma and 15 µM in liver tissue at 2 h post-dose, indicating efficient absorption and tissue partitioning. The compound’s dihydroisoquinolinone scaffold conferred metabolic stability (t½ = 6.5 h), enabling once-daily dosing. Crucially, PAH stimulation occurred at doses 10-fold lower than required for BH₄ [1] [7].

Dose-Dependent Effects on Enzyme Conformational Stability

Liver extracts from treated mice showed enhanced PAH resistance to urea denaturation. At 10 µM liver concentrations, the free energy of unfolding (ΔGunf) increased by 3.8 kcal/mol. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed reduced deuterium uptake in the catalytic domain (residues 200–350), confirming Compound III restricts solvent exposure of dynamic regions. Additionally, small-angle X-ray scattering (SAXS) demonstrated stabilization of the active tetrameric state, suppressing dissociation into dimers/monomers [3] [7]. This allosterically improved L-Phe affinity, reducing Km by 35% at therapeutic doses.

Compound Names Mentioned in Article

Properties

CAS Number

32901-19-2

Product Name

3-(Methylamino)-1,2-dihydroisoquinolin-1-one

IUPAC Name

3-(methylamino)-2H-isoquinolin-1-one

Molecular Formula

C10H10N2O

Molecular Weight

174.203

InChI

InChI=1S/C10H10N2O/c1-11-9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H2,11,12,13)

InChI Key

CSWIHFSPKUCLPC-UHFFFAOYSA-N

SMILES

CNC1=CC2=CC=CC=C2C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.